REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:15][CH:14]=1.[C:25]1([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:30]=[CH:29][C:28]([C:31]2[N:36]=[C:35]([C:37]3[CH:42]=[CH:41][C:40]([C:43]4[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=4)=[CH:39][CH:38]=3)[N:34]=[C:33]([C:49]3[CH:54]=[CH:53][C:52](Br)=[CH:51][CH:50]=3)[N:32]=2)=[CH:27][CH:26]=1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:25]1([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:30]=[CH:29][C:28]([C:31]2[N:36]=[C:35]([C:37]3[CH:42]=[CH:41][C:40]([C:43]4[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=4)=[CH:39][CH:38]=3)[N:34]=[C:33]([C:49]3[CH:54]=[CH:53][C:52]([C:22]4[CH:23]=[CH:24][C:19]([C:16]5[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=5)=[CH:20][CH:21]=4)=[CH:51][CH:50]=3)[N:32]=2)=[CH:27][CH:26]=1 |^1:70,72,91,110|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3.3 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
dichloro(tetramethylethylenediamine)zinc(II)
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)Br)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at room temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
added to this solution
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained solid was purified by a silica gel column chromatography (developing solvent hexane:chloroform=2:1 to chloroform)
|
Type
|
CUSTOM
|
Details
|
recrystallized from dichloromethane-methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |